1,1,2,3-Tetrabromo-2-methyl-1-nitropropane
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Overview
Description
1,1,2,3-Tetrabromo-2-methyl-1-nitropropane is an organic compound with the molecular formula C4H5Br4NO2. It contains four bromine atoms, one nitrogen atom, two oxygen atoms, and five hydrogen atoms
Preparation Methods
The synthesis of 1,1,2,3-Tetrabromo-2-methyl-1-nitropropane typically involves the bromination of a suitable precursor. One common method is the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to ensure the selective bromination of the desired positions on the molecule.
Chemical Reactions Analysis
1,1,2,3-Tetrabromo-2-methyl-1-nitropropane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,3-Tetrabromo-2-methyl-1-nitropropane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound’s brominated structure makes it useful in studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,3-Tetrabromo-2-methyl-1-nitropropane involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
1,1,2,3-Tetrabromo-2-methyl-1-nitropropane can be compared with other brominated nitro compounds, such as:
2-Bromo-2-nitropropane-1,3-diol:
1,1,2,2-Tetrabromoethane: This compound is used as a solvent and in the synthesis of other chemicals.
The uniqueness of this compound lies in its specific bromination pattern and the presence of both bromine and nitro functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62545-20-4 |
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Molecular Formula |
C4H5Br4NO2 |
Molecular Weight |
418.70 g/mol |
IUPAC Name |
1,1,2,3-tetrabromo-2-methyl-1-nitropropane |
InChI |
InChI=1S/C4H5Br4NO2/c1-3(6,2-5)4(7,8)9(10)11/h2H2,1H3 |
InChI Key |
HVUIUWRCOYKSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C([N+](=O)[O-])(Br)Br)Br |
Origin of Product |
United States |
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